[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUUWJZHLMEEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174123 | |
| Record name | 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015844-49-1 | |
| Record name | 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrazole Core
The synthesis typically begins with the formation of the 1-(4-chlorophenyl)pyrazol-3-ol intermediate, which is a crucial precursor. This compound can be prepared by reacting (4-chlorophenyl)hydrazine with methyl acrylate under controlled conditions. The reaction proceeds via hydrazine addition to the acrylate, followed by cyclization to form the pyrazole ring with a hydroxy substituent at position 5 and a methyl group at position 3.
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- Starting materials: (4-chlorophenyl)hydrazine and methyl acrylate.
- Solvents: Anisole or cyclopentyl methyl ether are preferred, with anisole being more favored due to solubility and reaction efficiency.
- Metal salts: The intermediate is often isolated as a metal pyrazolate salt, preferably potassium or sodium salt, with potassium salt being more effective for subsequent steps.
- pH control: The reaction mixture pH is adjusted to between 2 and 7, optimally around 6, to favor crystallization and purity.
-
- Crystallization is achieved by cooling crystallization, evaporative crystallization, or a combination thereof.
- Seed crystals (0.01 to 1% by weight) are added to promote uniform crystal growth.
- The crystals are filtered and washed with cold cyclopentyl methyl ether to remove impurities.
- The final product, 1-(4-chlorophenyl)pyrazol-3-ol, is obtained with high purity (>99%) and a melting point around 180°C.
| Parameter | Details |
|---|---|
| Solvent | Anisole (preferred), cyclopentyl methyl ether |
| Metal salt form | Potassium pyrazolate (preferred) |
| pH range | 2 to 7 (optimal ~6) |
| Crystallization method | Cooling, evaporative, or combined |
| Seed crystal amount | 0.01 to 1% by weight |
| Purity | >99% (HPLC) |
| Melting point | 180°C (DSC onset) |
Functionalization to Acetic Acid Derivative
The conversion of the pyrazol-3-ol intermediate to the acetic acid derivative involves introducing the acetic acid side chain at the 4-position of the pyrazole ring. This is typically achieved through a substitution or condensation reaction with appropriate acetic acid derivatives or their activated forms.
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- The pyrazolyl intermediate is reacted with haloacetic acid derivatives or esters under basic or acidic catalysis.
- The reaction conditions are optimized to maintain the integrity of the pyrazole ring and avoid side reactions.
- The hydroxy group at position 5 remains intact, contributing to the final compound's properties.
-
- Solvent: Ethanol or dioxane is commonly used.
- Temperature: Reflux conditions (80–120°C) for several hours (4–7 hours) to ensure complete reaction.
- Catalysts: Piperidine or other mild bases may be used to facilitate condensation.
Alternative Synthetic Approaches
Research literature reports alternative methods involving the synthesis of pyrazole derivatives via condensation of pyrazole-4-carbaldehyde with various hydrazides or hydrazines, followed by cyclization and functional group transformations to yield the target acetic acid derivative.
- For example, refluxing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in 1,4-dioxane for 7 hours yields intermediates that can be further functionalized to the acetic acid derivative.
- Catalytic amounts of piperidine are often used to promote cyclization and condensation reactions.
- These methods allow for structural modifications and derivatization, which can be tailored for specific biological activities.
Purification and Characterization
- The final compound is purified by recrystallization from ethanol or ethanol/DMF mixtures.
- Characterization includes:
- Melting point determination (typically around 180°C for the pyrazol-3-ol intermediate).
- HPLC for purity assessment (>99% purity achievable).
- IR spectroscopy confirming characteristic functional groups (e.g., hydroxyl, carboxylic acid).
- NMR spectroscopy (1H-NMR and 13C-NMR) to confirm the structure.
- X-ray powder diffraction to confirm polymorphic form and crystallinity.
Summary Table of Preparation Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Pyrazol-3-ol synthesis | (4-chlorophenyl)hydrazine + methyl acrylate | Solvent: anisole; pH 2–7; metal salt form potassium pyrazolate |
| 2. Crystallization | Cooling and/or evaporative crystallization | Seed crystals 0.01–1%; temp lowered from 85°C to ~10°C over 8 h |
| 3. Acetic acid side chain introduction | Reaction with haloacetic acid derivatives or esters | Reflux in ethanol/dioxane; catalyst piperidine; 4–7 h |
| 4. Purification | Filtration, washing, recrystallization | Solvents: ethanol, ethanol/DMF mixtures |
| 5. Characterization | Melting point, HPLC, IR, NMR, XRD | Purity >99%; melting point ~180°C |
Research Findings and Notes
- The use of potassium pyrazolate salts and anisole solvent significantly improves the yield and purity of the pyrazol-3-ol intermediate, which is critical for the subsequent acetic acid derivative synthesis.
- Crystallization parameters such as pH, temperature, and seed crystal amount are crucial for obtaining the desired polymorph and high purity.
- Reflux conditions with piperidine catalysis in ethanol or dioxane are effective for introducing the acetic acid moiety without degrading the pyrazole ring.
- The final compound’s purity and structural integrity are confirmed by multiple analytical techniques, ensuring suitability for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino, nitro, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Overview
[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid is a synthetic organic compound belonging to the pyrazole derivative class, characterized by a chloro-substituted phenyl ring and a hydroxyl group. Its unique structure contributes to its diverse applications across various scientific fields, including chemistry, biology, medicine, and material science.
Chemistry
Catalysis : The compound can act as a ligand in coordination chemistry, forming metal complexes that serve as catalysts in various organic reactions. This property allows for enhanced reaction rates and selectivity in synthetic pathways.
Biology
Enzyme Inhibition : Research indicates that [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid has potential as an enzyme inhibitor, making it a candidate for drug development targeting specific biochemical pathways .
Medicine
Anti-inflammatory Properties : Due to its structural similarity to known anti-inflammatory agents, this compound has been investigated for its ability to reduce inflammation. Studies suggest it may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis .
Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains, indicating potential use as an antimicrobial agent. Its mechanism likely involves disrupting microbial cell functions .
Anticancer Potential : Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. It has shown significant antiproliferative activity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Industrial Applications
Material Science : The compound can be utilized in synthesizing polymers and materials with specific properties, enhancing their mechanical and thermal characteristics. Its incorporation into polymer matrices can lead to improved performance in various applications .
Mechanism of Action
The mechanism by which [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro-phenyl group and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid , differing primarily in substituents or functional groups (Table 1).
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Functional Group Impact on Properties
- Chlorophenyl vs.
- Hydroxy vs. Keto Groups : The 5-hydroxy group in the target compound may enhance hydrogen-bonding capacity compared to the 5-keto group in ’s derivative, influencing solubility and target interactions .
- Acetic Acid vs. Ester/Carboxylic Acid : The acetic acid moiety may confer improved water solubility over ester derivatives (e.g., ) but could reduce membrane permeability .
Commercial and Regulatory Status
- Pyrasulfotole derivatives () are regulated in agriculture, emphasizing the need for rigorous toxicological profiling of chlorophenyl-pyrazole compounds .
Biological Activity
[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid, a synthetic organic compound, belongs to the class of pyrazole derivatives. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The chemical structure of [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₂O₃ |
| Molecular Weight | 266.68 g/mol |
| Boiling Point | 473.6 ± 45.0 °C (Predicted) |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.99 ± 0.10 (Predicted) |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
- Chloro-phenyl Group Introduction : Substitution using a chlorinating agent.
- Acetylation : Adding the acetic acid moiety to the pyrazole ring.
These steps can be optimized for yield and purity in both laboratory and industrial settings .
The biological activity of [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and hydroxyl groups enhances its binding affinity, leading to inhibition or activation of specific biochemical pathways .
Anti-inflammatory Activity
Due to its structural similarity to known anti-inflammatory agents, [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid has been investigated for its potential to reduce inflammation. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:
- It shows moderate activity against Salmonella typhi and Bacillus subtilis.
- Inhibition studies reveal effective results against certain fungi, suggesting its potential as an antifungal agent .
Anticancer Potential
The pyrazole moiety is recognized for its anticancer properties. Recent studies have indicated that compounds similar to [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid can induce apoptosis in cancer cells through various mechanisms, including inhibition of anti-apoptotic proteins .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects on human cancer cell lines (e.g., A549, HT-29). These studies reported IC50 values indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease states .
Comparison with Similar Compounds
The biological activity of [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid can be compared with related pyrazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| [1-(4-Chloro-phenyl)-3-methyl-1H-pyrazol-4-yl]-acetic acid | Lacks hydroxyl group | Reduced reactivity |
| [1-(4-Methyl-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid | Substituted methyl group | Altered chemical properties |
The unique combination of functional groups in [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid contributes to its distinctive biological profile .
Q & A
Q. What are the established synthetic routes for [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid?
The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a precursor like 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenol derivatives in the presence of a basic catalyst (e.g., K₂CO₃) . For analogs, solvents such as 1,4-dioxane and reagents like calcium hydroxide have been used to promote condensation, followed by recrystallization from acetonitrile-water mixtures to obtain pure crystals . Yields typically range from 70% to 85%, depending on reaction optimization.
Q. How is the crystal structure of this compound determined, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using instruments like the Oxford Diffraction Xcalibur, and structures are solved via direct methods using SHELXS-97 or SHELXD. Refinement is done with SHELXL-97, which handles hydrogen bonding and disorder modeling effectively . The software suite SHELX is widely adopted due to its robustness in handling high-resolution data and twinned crystals .
Q. What key structural features are observed in related pyrazole derivatives?
In analogous compounds, the pyrazole ring adopts a planar geometry with dihedral angles between substituents (e.g., 17.68° between pyrazole and chlorophenyl groups). Intramolecular O–H⋯O hydrogen bonds form S(6) rings, stabilizing the enol tautomer. Bond lengths like C4–C3 (1.409 Å) and C3–O3 (1.291 Å) confirm conjugation and keto-enol tautomerism .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder or twinning?
Disorder is addressed by refining occupancy ratios in SHELXL, while twinning requires careful analysis of the Flack parameter or Hooft statistics. For high mosaicity crystals, data integration tools in CrysAlisPro or SAINT are recommended . Validation tools like PLATON or CheckCIF should be used to flag symmetry mismatches or missed hydrogen bonds .
Q. What methodological considerations are critical for studying hydrogen bonding patterns in this compound?
Graph-set analysis (e.g., Etter’s formalism) is essential to categorize hydrogen bonds into motifs like D (onor)–A (cceptor) chains or rings. For example, intramolecular O–H⋯O bonds in pyrazole derivatives form S(6) rings, influencing molecular packing. Intermolecular interactions can be mapped using Mercury software to predict supramolecular assembly .
Q. How does the keto-enol tautomerism impact the compound’s reactivity and biological activity?
The enol form stabilizes via intramolecular hydrogen bonding, enhancing chelation potential with metal ions (e.g., Fe³⁺ or Cu²⁺). This tautomerism can be probed using IR spectroscopy (C=O stretch at ~1740 cm⁻¹ vs. O–H at ~3350 cm⁻¹) and DFT calculations to compare energy minima . Biological assays on analogs suggest that enol-rich derivatives exhibit higher antimicrobial activity due to improved membrane permeability .
Q. What strategies are effective for optimizing synthetic yields of hydroxylated pyrazole derivatives?
Key factors include:
- Catalyst selection : K₂CO₃ or Cs₂CO₃ for deprotonation in nucleophilic substitutions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature control : Reactions at 80–100°C minimize side products .
Yield data from similar syntheses:
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| K₂CO₃, DMF, 80°C | 75 | |
| Ca(OH)₂, 1,4-dioxane, 70°C | 82 |
Q. How can computational methods complement experimental data in studying this compound?
DFT calculations (e.g., Gaussian or ORCA) predict molecular electrostatic potentials (MEPs) to identify reactive sites. Molecular docking (AutoDock Vina) assesses binding affinity to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, leveraging crystallographic data for validation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bond lengths or angles across studies?
- Systematic errors : Cross-validate using multiple software (e.g., Olex2 vs. SHELXTL) .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic effects .
- Database cross-check : Compare with Cambridge Structural Database (CSD) entries for analogous compounds .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
